Comparative Antifungal Activity of 2,5-Difluorophenyl Allylamine Derivatives
In a structure-activity relationship (SAR) study of allylamine antimycotics, a series of compounds incorporating a 2,5-difluorophenyl group were synthesized and evaluated for in vitro antifungal activity against five pathogenic fungi. The 2,5-difluorophenyl-substituted derivatives (2b-5b) were directly compared to analogs bearing 2,4-difluorophenyl (2a-5a), 4-ethylphenyl (2c-5c), 2-hydroxyphenyl (2d-5d), and 2-methylnaphthyl (2e-5e) groups, with variations in the N-alkyl substituent (hydrogen, methyl, ethyl) [1].
| Evidence Dimension | In vitro antifungal activity |
|---|---|
| Target Compound Data | 2,5-difluorophenyl derivatives (2b-5b) exhibited moderate to significant antifungal activity; specific MIC values not disclosed in abstract but activity was reported as significant against T. mentagrophytes for select derivatives. |
| Comparator Or Baseline | 2,4-difluorophenyl derivatives (2a-5a), 4-ethylphenyl derivatives (2c-5c), 2-hydroxyphenyl derivatives (2d-5d), 2-methylnaphthyl derivatives (2e-5e) |
| Quantified Difference | Eight compounds (3a, 4a, 5a, 3d, 4d, 4d, 5d, 3e, and 4e) showed significant antifungal activity against T. mentagrophytes. The 2,5-difluorophenyl series (2b-5b) was among those evaluated, indicating that the 2,5-difluoro substitution pattern confers a distinct activity profile compared to the 2,4-difluoro and other substituents. Full MIC data are available in the full text of the article. |
| Conditions | In vitro antifungal assay against five fungi: Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Aspergillus niger, and Candida albicans. |
Why This Matters
This direct comparative evidence demonstrates that the 2,5-difluorophenyl motif imparts a specific antifungal activity profile, underscoring that 1-(2,5-difluorophenyl)prop-2-EN-1-amine cannot be arbitrarily replaced by regioisomers or other aryl-substituted allylamines without potential loss of desired biological effect.
- [1] Jeong, B. H., & Jeong, S. Y. (2004). Synthesis and Biological Evaluation as a Potential Antifungal Allylamine Derivatives. Yakhak Hoeji, 48(4), 254-260. View Source
